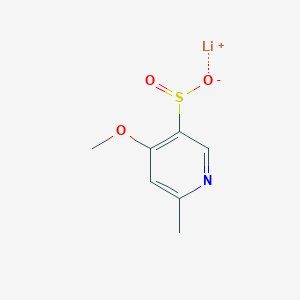

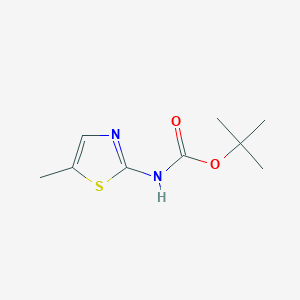

2,6-Diamino-4-pyridin-3-yl-4H-thiopyran-3,5-dicarbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2,6-Diamino-4-pyridin-3-yl-4H-thiopyran-3,5-dicarbonitrile” is a chemical compound . Unfortunately, there is not much specific information available about this compound in the literature.

Synthesis Analysis

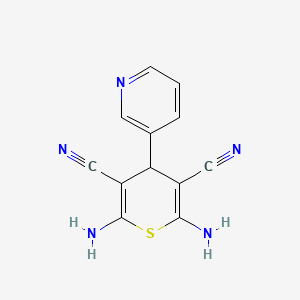

The synthesis of similar compounds has been reported in the literature. For instance, the triple condensation of propionaldehyde, malononitrile, and cyanothioacetamide gives 2,6-diamino-3,5-dicyano-4-ethyl-4H-thiopyran . This compound then recyclizes to give 6-amino-3, 5-dicyano-4-ethylpyridine-2 (1H)-thione . This thione was used to synthesize substituted 2-alkylthiopyridines and the corresponding thieno [2,3- b ]pyridines .Chemical Reactions Analysis

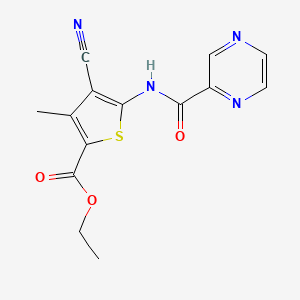

The reaction of 4-aryl-2,6-diamino-4H-thiopyran-3,5-dicarbonitriles with 1-morpholino-1-cyclopentene led to the formation of 4-aryl-2-thioxo-2,5,6,7-tetrahydro-1H- 1pyrindine-3-carbonitriles . These were used in the synthesis of substituted 2-alkylsulfanyl-4-aryl-6,7-dihydro-5H- 1pyrindine-3-carbonitriles and 3-amino-4-aryl-6,7-dihydro-5H-cyclopenta [ b thieno [3,2- e ]pyridines .Aplicaciones Científicas De Investigación

Synthesis of Heterocyclic Compounds

2,6-Diamino-4-aryl-4H-thiopyran-3,5-dicarbonitriles have been utilized in the Mannich reaction with p-toluidine and formaldehyde to unexpectedly produce pyrimido[4,3-b][1,3,5]thiadiazine derivatives. This showcases their role in synthesizing complex N,S-containing heterocycles, which are significant in developing new materials and potential therapeutic agents (Dotsenko, Krivokolysko, & Litvinov, 2007).

Recyclization Reactions

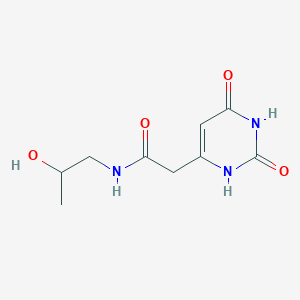

The recyclization of 4-alkyl(aryl)-2,6-diamino-3,5-dicyano-4H-thiopyrans with 2-aminoethanol and (2-furyl)methylamine led to the formation of 4-alkyl(aryl)-2,6-bis-(R-methylamino)pyridine-3,5-dicarbonitriles. This process underlines the chemical flexibility and utility of these compounds in organic synthesis, enabling the creation of new pyridine derivatives with potential for further chemical transformations and applications (Дяченко & Рыльская, 2013).

Antibacterial Activity

A study on 2-amino-4-aryl-3,5-dicarbonitrile-6-thiopyridines revealed their potential as antimicrobial agents. The research emphasized the structure-activity relationship of these compounds against Gram-stained bacteria, highlighting their promise in addressing bacterial resistance to traditional antibiotics. This discovery opens avenues for the development of new antimicrobial drugs based on pyridine derivatives (Koszelewski et al., 2021).

Microwave-Assisted Synthesis

The microwave-assisted synthesis of thiazolopyrimidine derivatives from 6-amino-4-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitriles offers a novel method for preparing polyfused pyrimidines. This technique highlights the efficiency and environmental benefits of using microwave irradiation in chemical synthesis, providing a faster and more eco-friendly approach to obtaining complex heterocyclic compounds with potential biological activities (Youssef, Fouda, & Faty, 2018).

Propiedades

IUPAC Name |

2,6-diamino-4-pyridin-3-yl-4H-thiopyran-3,5-dicarbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N5S/c13-4-8-10(7-2-1-3-17-6-7)9(5-14)12(16)18-11(8)15/h1-3,6,10H,15-16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDKVQTKLWWJERB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2C(=C(SC(=C2C#N)N)N)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(3-fluorophenyl)methyl]-N-(4-nitrophenyl)-6-oxopyridine-3-carboxamide](/img/structure/B2659306.png)

![2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2659308.png)

![5-chloro-6-hydroxy-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)nicotinamide](/img/structure/B2659310.png)

![N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2659311.png)

![3-(4-bromophenyl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2659315.png)

![N-(3-fluoro-4-methylphenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2659316.png)

![2-[[3-(4-bromophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2659322.png)